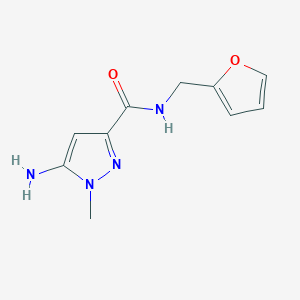
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as FMPCA, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a therapeutic agent for certain diseases.
Scientific Research Applications
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells in vitro and in vivo. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. It has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent for neurodegenerative disorders, including Parkinson's and Alzheimer's disease. Another area of interest is the development of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide analogs with improved solubility and potency. Overall, 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields of research.
Synthesis Methods
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including a one-pot reaction of 2-furylcarboxaldehyde, hydrazine hydrate, and methyl isonicotinate. Another method involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form 2-furylhydrazine, which is then reacted with methyl isonicotinate to yield 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide. The synthesis of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is relatively simple and can be easily scaled up for larger quantities.
properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-9(11)5-8(13-14)10(15)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYXZBLXDMRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
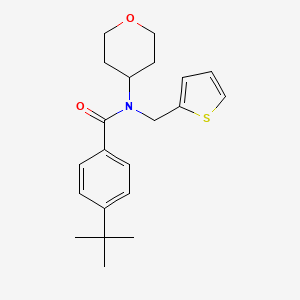
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)
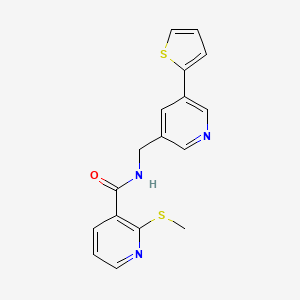

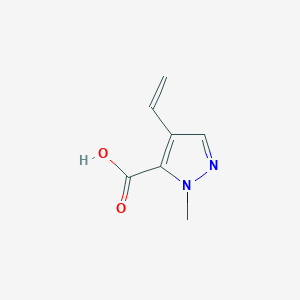


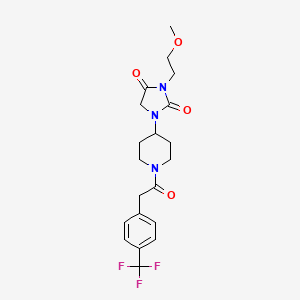
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
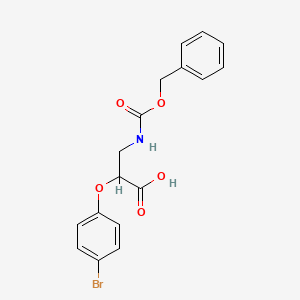
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)